N-[4-(4-cyano-4-phenylpiperidine-1-carbonyl)-1,3-oxazol-2-yl]pyridine-4-carboxamide
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Overview
Description
N-[4-(4-cyano-4-phenylpiperidine-1-carbonyl)-1,3-oxazol-2-yl]pyridine-4-carboxamide is a complex organic compound with a unique structure that combines a piperidine ring, an oxazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-cyano-4-phenylpiperidine-1-carbonyl)-1,3-oxazol-2-yl]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the piperidine ring, the introduction of the cyano and phenyl groups, and the construction of the oxazole and pyridine rings. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-cyano-4-phenylpiperidine-1-carbonyl)-1,3-oxazol-2-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in the formation of amines or other reduced species.
Scientific Research Applications
N-[4-(4-cyano-4-phenylpiperidine-1-carbonyl)-1,3-oxazol-2-yl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals, particularly in targeting specific biological pathways.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[4-(4-cyano-4-phenylpiperidine-1-carbonyl)-1,3-oxazol-2-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[4-(4-cyano-4-phenylpiperidine-1-carbonyl)-1,3-oxazol-2-yl]pyridine-4-carboxamide include other piperidine, oxazole, and pyridine derivatives. Examples include:
- N-[4-(4-cyano-4-phenylpiperidine-1-carbonyl)-1,3-oxazol-2-yl]pyridine-3-carboxamide
- N-[4-(4-cyano-4-phenylpiperidine-1-carbonyl)-1,3-oxazol-2-yl]pyridine-2-carboxamide
Uniqueness
What sets this compound apart is its specific combination of functional groups and ring systems, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-[4-(4-cyano-4-phenylpiperidine-1-carbonyl)-1,3-oxazol-2-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3/c23-15-22(17-4-2-1-3-5-17)8-12-27(13-9-22)20(29)18-14-30-21(25-18)26-19(28)16-6-10-24-11-7-16/h1-7,10-11,14H,8-9,12-13H2,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGMOYKRALMQAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C#N)C2=CC=CC=C2)C(=O)C3=COC(=N3)NC(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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